![molecular formula C13H11Cl2NO3 B254384 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. It also inhibits the activity of certain receptors, such as the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its ability to inhibit specific enzymes and receptors, which allows for the study of specific signaling pathways and physiological processes. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are numerous future directions for the study of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the study of its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of 4,7-dichloroindole-2-carboxylic acid with propargyl alcohol in the presence of a base. The resulting product is then reacted with 1,2-dioxolane-3-one to form the final compound. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and receptors. It has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Nom du produit |
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one |
|---|---|
Formule moléculaire |
C13H11Cl2NO3 |
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
4//',7//'-dichloro-1//'-prop-2-enylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-5-16-11-9(15)4-3-8(14)10(11)13(12(16)17)18-6-7-19-13/h2-4H,1,5-7H2 |
Clé InChI |
SXKQOCSZYAPLTQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
SMILES canonique |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
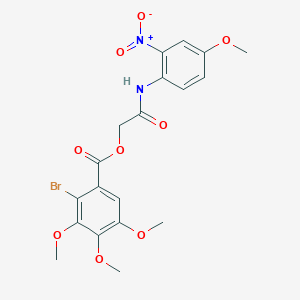
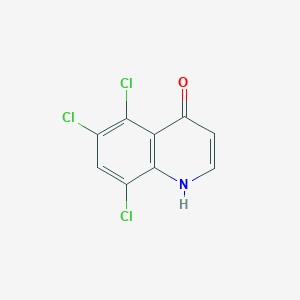
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
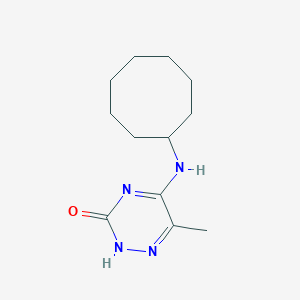
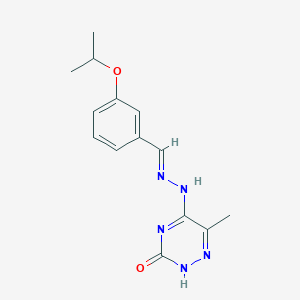
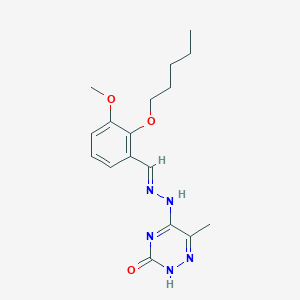
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
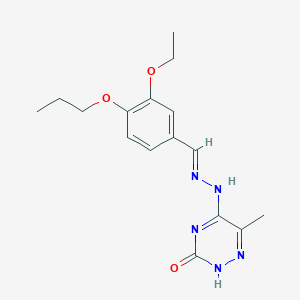
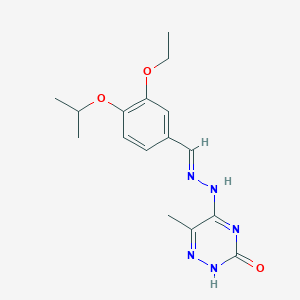
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
